Aqueous Solubility Enhancement by the Dihydrochloride Salt Form Eliminates Organic Co-Solvent Requirements for Bioconjugation
The dihydrochloride salt of benzyl (1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamate achieves a solubility of ≥25 mg/mL in PBS buffer (pH 7.4) at 25°C . In contrast, the free base analogue benzyl (1-(prop-2-yn-1-yl)piperidin-4-yl)carbamate (bearing a minimal alkyne substituent without the terminal amine) exhibits a solubility of <0.5 mg/mL under identical conditions . This greater than 50-fold improvement directly enables conjugation reactions in purely aqueous media without DMSO or DMF, reducing the risk of protein denaturation when coupling to sensitive biological targets.
| Evidence Dimension | Aqueous solubility at pH 7.4 (PBS buffer) |
|---|---|
| Target Compound Data | ≥25 mg/mL |
| Comparator Or Baseline | Benzyl (1-(prop-2-yn-1-yl)piperidin-4-yl)carbamate (free base): <0.5 mg/mL |
| Quantified Difference | >50-fold higher solubility |
| Conditions | Vendor solubility protocol; PBS, 25°C |
Why This Matters
For procurement of a linker intended for direct antibody or protein conjugation, eliminating organic co-solvents preserves biomolecule integrity and simplifies purification.
